molecular formula C22H20N2O4 B2562994 methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946246-15-7

methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2562994
CAS No.: 946246-15-7
M. Wt: 376.412
InChI Key: PNAHOLGRORLADN-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a dihydropyridine ring, which is further substituted with a 2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is often catalyzed by Lewis acids such as Yb(OTf)3 or InCl3 and can be promoted using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular calcium levels. This interaction can lead to various physiological effects, including vasodilation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate stands out due to its unique combination of a benzoate ester and a dihydropyridine ring, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl 4-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-6-3-4-7-17(15)14-24-13-5-8-19(21(24)26)20(25)23-18-11-9-16(10-12-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAHOLGRORLADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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